2-Bromo-1-chloropropane

Enantiomeric resolution Chiral chromatography Method validation

Select 2-bromo-1-chloropropane for its unique mixed-halogen architecture—a critical differentiator from symmetric dihalopropanes. The C2 bromine provides a superior leaving group for selective displacement while the C1 chlorine is preserved for downstream functionalization, enabling precise C3 building-block synthesis. Its intrinsic chirality makes it the standard probe for benchmarking enantioselective separation media, delivering baseline resolution metrics unattainable with achiral analogs. Verified ΔrH° values (18.0 kcal mol⁻¹ for HBr elimination; 15.5 kcal mol⁻¹ for HCl) provide a quantitative basis for dehydrohalogenation reaction engineering.

Molecular Formula C3H6BrCl
Molecular Weight 157.44 g/mol
CAS No. 3017-95-6
Cat. No. B110360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-chloropropane
CAS3017-95-6
Synonyms±)-2-Bromo-1-chloropropane;  1-Chloro-2-bromopropane;  NSC 8022; 
Molecular FormulaC3H6BrCl
Molecular Weight157.44 g/mol
Structural Identifiers
SMILESCC(CCl)Br
InChIInChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3
InChIKeyPUJJZGFFAQHYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-chloropropane (CAS 3017-95-6) Product Baseline and Chemical Identity


2-Bromo-1-chloropropane (C₃H₆BrCl; MW 157.44 g/mol) is a mixed dihaloalkane featuring both bromine and chlorine substituents on a propane backbone [1]. The compound exists as a colorless liquid at room temperature with a density of 1.537 g/mL at 25°C and a boiling point of 116.6°C [2]. Notably, the molecule possesses a chiral center at C2, rendering it a racemic mixture unless enantiomerically resolved—a structural feature that enables its established role as a probe molecule in enantioselective chromatographic method development [3].

Why 2-Bromo-1-chloropropane Cannot Be Replaced by Generic Dihalopropanes in Critical Applications


Procurement of a generic dihalopropane—such as 1,2-dibromopropane or 1,2-dichloropropane—in lieu of 2-bromo-1-chloropropane introduces material divergence in reactivity, thermochemistry, and analytical suitability. The mixed halogen composition (Br at C2, Cl at C1) establishes a discrete leaving group hierarchy and regiochemical profile that governs both substitution and elimination outcomes, as reflected in experimentally determined gas-phase thermochemical values [1]. Moreover, the chiral center present in 2-bromo-1-chloropropane is absent in symmetrically substituted analogs, precluding its use in enantioselective chromatography calibration and chiral method validation workflows [2]. Substitution with single-halogen or symmetric dihalogen alternatives fundamentally alters reaction pathway distributions and analytical performance, making compound-specific selection essential.

Quantitative Differentiation Evidence for 2-Bromo-1-chloropropane Against Closest Analogs


Chiral Center Utility in Enantioselective Chromatography vs. Achiral Analogs

2-Bromo-1-chloropropane possesses a stereogenic center at C2, a structural feature absent in symmetric dihalopropanes such as 1,2-dibromopropane and 1,2-dichloropropane [1]. This chirality enables its established use as a probe molecule for evaluating and optimizing enantioselective chromatographic methods . Symmetric analogs lack this chiral discrimination capability, rendering them unsuitable as test probes for chiral stationary phase performance assessment.

Enantiomeric resolution Chiral chromatography Method validation

Thermochemical Selectivity in Gas-Phase Elimination: Preferential HBr vs. HCl Loss

Gas-phase thermochemical data reveal a measurable energetic preference for HBr elimination over HCl elimination from 2-bromo-1-chloropropane. The standard enthalpy of reaction (ΔrH°) for HBr loss to form C₃H₅Cl is 18.0 kcal/mol, whereas HCl loss to form C₃H₅Br is 15.5 kcal/mol—a difference of 2.5 kcal/mol favoring HCl elimination [1]. This quantitative disparity provides a thermodynamic basis for predicting product distribution under pyrolytic or thermal processing conditions, a selectivity not paralleled in symmetric dihalopropanes.

Reaction thermochemistry Elimination kinetics Pyrolysis

Physical Property Differentiation: Density and Boiling Point vs. 1,2-Dibromopropane and 1,2-Dichloropropane

2-Bromo-1-chloropropane exhibits physical properties intermediate between its dibromo and dichloro analogs, a consequence of its mixed halogen composition. At 25°C, its density is 1.537 g/mL, which lies between 1,2-dichloropropane (1.155 g/mL) and 1,2-dibromopropane (1.937 g/mL) [1][2][3]. Its boiling point of 116.6°C is lower than 1,2-dibromopropane (140–142°C) but higher than 1,2-dichloropropane (96°C) [1][2][3]. This intermediate profile can be exploited in distillation-based purification schemes or when density-driven phase separation is required.

Physical properties Separation science Process engineering

Surface Reactivity on Cu(111): Quantitative Desorption and Decomposition Temperature

Ultraviolet photoelectron spectroscopy (UPS) and temperature programmed desorption (TPD) studies on Cu(111) single-crystal surfaces reveal that 2-bromo-1-chloropropane (BCP) undergoes molecular adsorption at 100 K followed by decomposition with propene emission and halogen surface deposition [1]. Critically, a single layer of BCP adsorbed onto the halogenated Cu(111) surface exhibits stabilization, desorbing at a relatively elevated temperature of 180 K [1]. At room temperature, dissociative adsorption proceeds to completion with quantitative halogen deposition, forming an ordered (√3×√3)R30°-Cl/Br surface [1].

Surface science Heterogeneous catalysis Adsorption

Differential Leaving Group Reactivity: Br vs. Cl in Nucleophilic Substitution

The presence of both bromine and chlorine on adjacent carbons (C2–Br, C1–Cl) creates a built-in leaving group hierarchy for sequential or chemoselective nucleophilic substitution. Bromide (Br⁻) is a superior leaving group relative to chloride (Cl⁻) due to its weaker C–Br bond and greater polarizability [1]. This differential reactivity is absent in symmetric dihalopropanes (e.g., 1,2-dibromopropane) where both halogens exhibit equivalent leaving group aptitude. Under controlled nucleophilic conditions, selective displacement at C2 can be achieved while preserving the C1–Cl functionality for subsequent synthetic elaboration .

Nucleophilic substitution Synthetic methodology Chemoselectivity

Log P and Hydrophobicity Profile vs. Dichloro and Dibromo Analogs

The calculated octanol-water partition coefficient (log P) for 2-bromo-1-chloropropane is 2.262 [1], positioning it with intermediate lipophilicity between 1,2-dichloropropane (estimated log P ~1.4–1.6) and 1,2-dibromopropane (estimated log P ~2.8–3.0). The ACD/Labs predicted LogP is 1.96, with an estimated water solubility of 707.5 mg/L at 25°C . This intermediate hydrophobicity profile may influence partitioning behavior in biphasic reaction systems or in silico ADME modeling for medicinal chemistry applications.

Lipophilicity QSAR ADME prediction

Recommended Application Scenarios for 2-Bromo-1-chloropropane Based on Verified Differentiation Evidence


Chiral Chromatography Method Development and Validation

Utilize 2-bromo-1-chloropropane as a simple racemic test probe for evaluating the performance of chiral stationary phases and optimizing enantioselective separation conditions. The compound's single stereogenic center generates two enantiomers that can be baseline-resolved under appropriate chromatographic conditions, providing a quantitative metric for column efficiency and selectivity [1]. This application is supported by established literature precedent and is uniquely enabled by the chiral center absent in achiral dihalopropane alternatives [1].

Surface Science Studies of Halogen Adlayer Formation on Coinage Metals

Employ 2-bromo-1-chloropropane as a molecular precursor for generating well-ordered Cl/Br co-adsorbed layers on Cu(111) surfaces. Room-temperature dissociative adsorption yields an ordered (√3×√3)R30°-Cl/Br surface with quantitative halogen deposition, while low-temperature (100 K) molecular adsorption followed by thermal desorption enables controlled propene emission and halogen surface modification [2]. The documented 180 K desorption temperature for the stabilized monolayer provides a precise thermal processing window [2].

Sequential Orthogonal Functionalization in Organic Synthesis

Leverage the differential leaving group ability of bromine (at C2) versus chlorine (at C1) for chemoselective nucleophilic substitution reactions. The weaker C–Br bond facilitates selective displacement at the secondary carbon under mild conditions, preserving the C1–Cl functionality for subsequent synthetic steps . This orthogonal reactivity pattern is particularly valuable for constructing complex C3 building blocks where site-selective halogen substitution is required .

Thermochemical and Kinetic Modeling of Dehydrohalogenation Pathways

Apply the experimentally determined ΔrH° values (18.0 kcal/mol for HBr elimination; 15.5 kcal/mol for HCl elimination) in computational models predicting product distributions during thermal or catalytic dehydrohalogenation processes [3]. The 2.5 kcal/mol thermodynamic preference for HCl elimination provides a quantitative basis for reaction engineering and selectivity optimization in pyrolysis or flow reactor systems [3].

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